3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt
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Overview
Description
3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt is a chemical compound with the molecular formula C12H19NO5S2 and a molecular weight of 321.42 g/mol . This compound is known for its unique structure, which includes an azetidine ring substituted with a methanesulfonylmethyl group and a p-toluenesulfonic acid salt. It is a white solid at room temperature and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base, followed by the addition of p-toluenesulfonic acid. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Nucleophiles: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring, used as a building block in organic synthesis.
Methanesulfonyl Chloride:
p-Toluenesulfonic Acid: A strong organic acid used as a catalyst in various chemical reactions.
Uniqueness
3-Methanesulfonylmethyl-azetidine p-toluenesulfonic acid salt is unique due to its combination of an azetidine ring with a methanesulfonylmethyl group and a p-toluenesulfonic acid salt. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;3-(methylsulfonylmethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;1-9(7,8)4-5-2-6-3-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGAGURSLNIISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CC1CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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